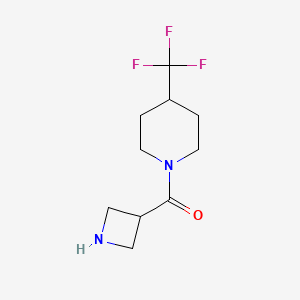

1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine

Overview

Description

1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with an azetidine-3-carbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Azetidine-3-carbonyl Group: This step involves the introduction of the azetidine-3-carbonyl group to the piperidine ring. This can be achieved through acylation reactions using reagents such as azetidine-3-carbonyl chloride.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Materials Science: It can be utilized in the development of novel materials with unique properties, such as high thermal stability and resistance

Biological Activity

1-(Azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features an azetidine ring fused with a piperidine structure, characterized by the presence of a trifluoromethyl group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The azetidine ring's strain-driven reactivity allows it to modulate specific biochemical pathways, potentially leading to therapeutic effects. Its mechanism may involve:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, possibly through disruption of cellular processes.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by affecting signaling pathways related to cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains; effective against Gram-positive bacteria. | |

| Anticancer | Induces apoptosis in cancer cell lines; shows selective toxicity towards tumor cells. | |

| Neurological Effects | Potential therapeutic effects in models of neurological disorders. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound was particularly effective against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins. The IC50 value was determined to be 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Recent Research Findings

Recent studies have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound:

- Pharmacokinetics : The compound exhibited favorable bioavailability with an oral absorption rate of approximately 31.8% following administration in animal models .

- Toxicity Profile : Toxicological assessments revealed no acute toxicity at doses up to 2000 mg/kg in rodent models, suggesting a safe therapeutic window for further development .

Properties

IUPAC Name |

azetidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O/c11-10(12,13)8-1-3-15(4-2-8)9(16)7-5-14-6-7/h7-8,14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZWJBHOXPLPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.